Superior Aqueous Solubility and Reduced Lipophilicity vs. Piperidine and Piperazine Bioisosteres
The 2‑azaspiro[3.3]heptane scaffold, when used as a terminal group replacement for piperidine or piperazine, reduces the measured logD₇.₄ by up to –1.0 unit relative to the parent heterocycle, despite the net addition of one carbon atom [1]. Concurrently, heteroatom‑substituted spiro[3.3]heptanes exhibit increased aqueous solubility compared to monocyclic cyclohexane/piperidine analogues [2]. For the subclass of N‑linked 2‑azaspiro[3.3]heptanes, a logD₇.₄ increase of up to +0.5 was observed, underscoring the importance of the attachment point in property modulation [1].
| Evidence Dimension | Lipophilicity (logD₇.₄) shift upon bioisosteric replacement |
|---|---|
| Target Compound Data | logD₇.₄ shift up to –1.0 (when scaffold acts as terminal group replacement for piperazine/morpholine) |
| Comparator Or Baseline | Piperidine, piperazine, morpholine parent compounds (ΔlogD₇.₄ = 0 baseline) |
| Quantified Difference | ΔlogD₇.₄ = –1.0 to +0.5, depending on attachment mode; pKa increased by up to Δ = +1.9 |
| Conditions | Measured by shake‑flask or chromatographic method at pH 7.4; comparison of matched molecular pairs. |
Why This Matters
Procurement of a building block that inherently lowers lipophilicity and raises aqueous solubility reduces the need for downstream synthetic modifications to correct ADME liabilities.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Cumming, I. A.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248. View Source
- [2] Burkhard, J. A.; Wagner, B.; Fischer, H.; Schuler, F.; Müller, K.; Carreira, E. M. Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angew. Chem. Int. Ed. 2010, 49 (20), 3524–3527. DOI: 10.1002/anie.200907108. View Source
